molecular formula C17H19NO6 B11156973 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11156973
M. Wt: 333.3 g/mol
InChI Key: VGNFBTTWCRUTSQ-UHFFFAOYSA-N
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Description

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many biologically active molecules.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-9-6-12(19)16-10(2)11(17(23)24-13(16)7-9)8-14(20)18-5-3-4-15(21)22/h6-7,19H,3-5,8H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

VGNFBTTWCRUTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCCCC(=O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with butanoic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an anticoagulant, anticancer agent, and in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific structural features, such as the presence of both a chromen-2-one core and a butanoic acid moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Biological Activity

4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C22H23NO5
  • Molecular Weight : 381.43 g/mol
  • IUPAC Name : 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing the chromenone structure have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth.

  • Cell Lines Tested : Various studies have utilized cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for these compounds generally range from 5 to 20 µM, indicating moderate to strong activity against cancer cells.

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. In vitro studies demonstrate efficacy against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits bacteriostatic activity, particularly against Gram-positive bacteria.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
    • : The compound shows promise as a potential anticancer agent.
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial properties against various pathogens.
    • Results : Notable activity was recorded against Staphylococcus aureus with an MIC of 15 µg/mL.
    • : The compound may serve as a lead for developing new antimicrobial agents.

Data Table of Biological Activities

Activity TypeTest OrganismIC50/MIC ValueReference
AnticancerHeLa10 µMStudy on Anticancer Properties
AntimicrobialStaphylococcus aureus15 µg/mLAntimicrobial Screening
AntimicrobialEscherichia coli20 µg/mLAntimicrobial Screening

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